![molecular formula C20H14Cl2N4O2 B3013527 2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 946217-63-6](/img/structure/B3013527.png)
2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its simplicity, high yield, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling . These methods are preferred for their efficiency and ability to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
- N-[2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Uniqueness
2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxyimidazo[1,2-b]pyridazinyl moiety is particularly noteworthy for its role in mediating these effects .
Biological Activity
2-Chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various scientific fields.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chloro groups : These enhance its reactivity and influence its biological interactions.
- Methoxy group : This functional group may contribute to the compound's solubility and biological efficacy.
- Imidazo[1,2-b]pyridazinyl moiety : This heterocyclic structure is often associated with various pharmacological activities.
The molecular formula is C17H16Cl2N4O3, with a molecular weight of 443.3 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo[1,2-b]pyridazinyl Core : Cyclization reactions are employed to create the imidazo ring from appropriate precursors.
- Introduction of Functional Groups : The chloro and methoxy groups are introduced through chlorination and methylation reactions respectively.
- Coupling with Benzamide : The final step involves coupling the imidazo compound with benzamide under controlled conditions to yield the target compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzamide derivatives can inhibit RET kinase activity, which is crucial in cancer proliferation pathways . The specific mechanisms may involve:
- Inhibition of Cell Proliferation : By targeting specific kinases, these compounds can effectively halt the growth of cancer cells.
- Induction of Apoptosis : Certain derivatives have been shown to promote programmed cell death in malignant cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
The biological activity is believed to stem from the compound's ability to interact with specific enzymes or receptors within cellular pathways. For example:
- Enzyme Inhibition : The chloro and methoxy groups may facilitate binding to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The imidazo moiety may allow for selective modulation of receptor activity, influencing downstream signaling pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing imidazo[1,2-b]pyridazine derivatives, such as the target compound?
- Methodological Answer : Synthesis typically involves cyclocondensation of halogenated intermediates with amino-substituted pyridazines. For example, a related compound was synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration . Key steps include optimizing reaction temperature (e.g., 120°C for cyclization) and stoichiometry to minimize byproducts. Purification often employs column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic protons and methoxy/imine groups. For example, methoxy protons typically appear at δ 3.8–4.0 ppm in DMSO-d₆ .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₁H₁₅Cl₂N₃O₂) .
Q. How is purity assessed for halogenated benzamide derivatives?
- Methodological Answer :
- HPLC/LC-MS : Quantifies impurities using C18 columns with acetonitrile/water gradients. Detection at 254 nm is common for aromatic systems .
- Elemental Analysis : Validates stoichiometry (e.g., %C, %N deviations ≤0.3% indicate high purity) .
Advanced Research Questions
Q. How can reaction yields be improved for the nitration step in imidazo[1,2-b]pyridazine synthesis?
- Methodological Answer :
- Controlled Nitration : Use mixed acid systems (HNO₃/H₂SO₄) at 0–5°C to suppress over-nitration .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and improves regioselectivity .
- Catalytic Optimization : Substituting Brønsted acids with Lewis acids (e.g., FeCl₃) enhances electrophilic substitution efficiency .
Q. What mechanistic hypotheses explain the potential biological activity of this compound?
- Methodological Answer : Structural analogs with trifluoromethyl or methoxy groups exhibit enzyme inhibition (e.g., acps-pptase in bacterial proliferation). The methoxy group may enhance membrane permeability, while chloro substituents promote hydrophobic interactions with target enzymes . In vitro assays (e.g., MIC against S. aureus) are recommended to validate activity .
Q. How should researchers address contradictions in reported synthetic yields for similar compounds?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and inert atmosphere conditions .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) that reduce yield .
- Statistical DoE : Apply Design of Experiments to isolate critical variables (e.g., temperature vs. catalyst loading) .
Q. What computational tools predict the stability of this compound under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates hydrolysis susceptibility of the amide bond in PBS buffer (pH 7.4) .
- DFT Calculations : Predicts electron density hotspots (e.g., chloro substituents) prone to oxidative degradation .
Q. What advanced handling protocols ensure compound stability during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Light Sensitivity : Use amber vials to protect nitro/imidazole groups from UV degradation .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substitution Patterns : Replace chloro groups with fluoro to assess impact on target binding .
- Scaffold Hopping : Compare activity with pyrazine or thiazole analogs to identify pharmacophore requirements .
Q. What experimental approaches characterize degradation pathways under stress conditions?
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2/c1-28-19-9-8-18-23-17(11-26(18)25-19)12-6-7-15(22)16(10-12)24-20(27)13-4-2-3-5-14(13)21/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYABUZRVSYNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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